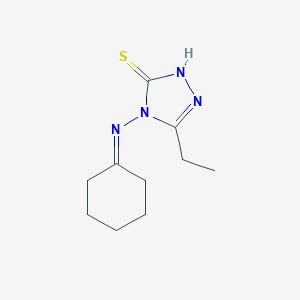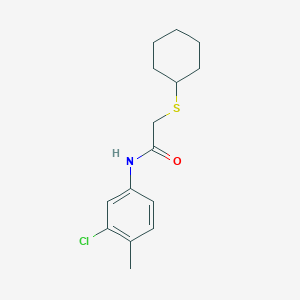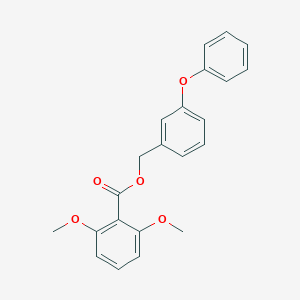
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol (CHET) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CHET is a thiol-containing triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of this compound and the target molecule. This covalent bond formation results in a change in the fluorescence properties of this compound, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In a study conducted on rats, this compound was found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for thiols, making it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, including the development of new synthetic methods for this compound and its derivatives, the optimization of this compound for use in various biological systems, and the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its high sensitivity and selectivity for thiols make it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of cyclohexylidene hydrazine with ethyl isothiocyanate. The reaction is carried out in the presence of triethylamine and results in the formation of this compound as a yellowish solid. The purity of this compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has also been used to study the redox properties of thiols and their role in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C10H16N4S |
|---|---|
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
4-(cyclohexylideneamino)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h2-7H2,1H3,(H,12,15) |
Clave InChI |
JMGDUXSNZYFSQL-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
SMILES canónico |
CCC1=NNC(=S)N1N=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)


![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)